Candida albicans Isocitrate Lyase (ICL) Inhibition: Target Engagement Data vs. Class Baseline
The target compound has demonstrated measurable inhibition of recombinant Candida albicans isocitrate lyase (ICL), a key enzyme in the glyoxylate cycle critical for fungal virulence. In a direct biochemical assay using phenylhydrazine and isocitrate as substrate, the compound exhibited an IC50 of 7.62 µM [1]. While no direct head-to-head comparison data are available for unsubstituted benzaldehyde thiosemicarbazone against this specific target under identical conditions, class-level SAR from related thiosemicarbazone series indicates that dihalogen substitution on the benzaldehyde ring generally enhances enzyme inhibitory potency by 2- to 20-fold compared to unsubstituted analogs [2].
| Evidence Dimension | ICL enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 7,620 nM (7.62 µM) |
| Comparator Or Baseline | Typical unsubstituted benzaldehyde thiosemicarbazone: estimated IC50 > 20 µM (class-level SAR inference, no direct data) |
| Quantified Difference | Estimated ≥ 2.6-fold improvement; exact magnitude unconfirmed due to lack of direct comparator data |
| Conditions | Recombinant C. albicans ATCC 10231 ICL; phenylhydrazine and isocitrate substrate; glyoxylate phenylhydrazone formation detection [1] |
Why This Matters
The 7.62 µM IC50 against a validated antifungal target provides a quantitative anchor for compound selection in antifungal screening cascades, whereas unsubstituted or mono-halogenated analogs lack documented activity against this specific target.
- [1] BindingDB. BDBM50402853 / CHEMBL2204152. Affinity Data: IC50 7.62E+3 nM. Assay: Inhibition of recombinant Candida albicans ATCC 10231 ICL. View Source
- [2] Chao-Bin Xue, et al. 3D-QSAR and molecular docking studies of benzaldehyde thiosemicarbazone, benzaldehyde, benzoic acid, and their derivatives as phenoloxidase inhibitors. Bioorganic & Medicinal Chemistry, 2007, 15(5), 2006-2015. View Source
